Propargyl-PEG7-N-hydroxysuccinimidyl ester is a chemical compound that integrates a propargyl group, a polyethylene glycol (PEG) chain consisting of seven ethylene glycol units, and an N-hydroxysuccinimidyl ester group. This compound is recognized for its significant role in bioconjugation and click chemistry, primarily due to its ability to form stable amide bonds with primary amines. The propargyl moiety enables further functionalization via click chemistry reactions, making it a versatile tool in various scientific applications such as peptide and antibody modification.
Propargyl-PEG7-N-hydroxysuccinimidyl ester is synthesized from commercially available heterobifunctional PEG derivatives. The synthesis typically employs a two-step process involving the conversion of specific functional groups within the PEG structure to yield the desired compound.
This compound falls under the category of bioconjugates and chemical linkers, specifically designed for applications in biochemistry and molecular biology. Its classification as an amine-reactive reagent highlights its utility in conjugating biomolecules.
The synthesis of Propargyl-PEG7-N-hydroxysuccinimidyl ester involves several key steps:
The molecular structure of Propargyl-PEG7-N-hydroxysuccinimidyl ester can be represented as follows:
The structure features a linear PEG chain with a terminal N-hydroxysuccinimidyl ester and a propargyl group, which is crucial for its reactivity in click chemistry.
The compound's solubility profile indicates it is soluble in common organic solvents such as dimethyl sulfoxide, dimethylformamide, dichloromethane, tetrahydrofuran, and chloroform.
Propargyl-PEG7-N-hydroxysuccinimidyl ester participates in several significant chemical reactions:
The mechanism of action of Propargyl-PEG7-N-hydroxysuccinimidyl ester involves:
This mechanism allows for efficient conjugation of biomolecules, enhancing their functionality for various applications.
Propargyl-PEG7-N-hydroxysuccinimidyl ester has numerous scientific applications:
This compound's versatility makes it an invaluable tool in biochemical research and therapeutic development, enabling advancements across various fields within molecular biology and drug design.
Propargyl-PEG7-NHS ester (CAS: 2093152-77-1) is a heterobifunctional crosslinking agent with the molecular formula C₂₂H₃₅NO₁₁ and molecular weight 489.51 g/mol [1] [5]. This compound features two distinct reactive terminals: an N-hydroxysuccinimide (NHS) ester at one end and a propargyl group at the other, interconnected by a heptaethylene glycol (PEG7) spacer [3] [6]. The NHS ester moiety is highly electrophilic, enabling efficient amide bond formation with primary amines (-NH₂) present on proteins, peptides, antibodies, or amine-functionalized surfaces [6] [9]. The terminal propargyl group (-CH₂-C≡CH) serves as a bioorthogonal handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, allowing specific conjugation with azide-containing molecules to form stable 1,4-disubstituted triazole linkages [1] [3].
The PEG7 spacer consists of seven repeating ethylene oxide units (-CH₂-CH₂-O-) that confer exceptional hydrophilicity and flexibility to the molecule [8]. This spacer arm spans approximately 30.8 Å in extended conformation, creating significant spatial separation between conjugated entities [8]. The polyethylene glycol backbone dramatically enhances aqueous solubility (>50 mg/mL in PBS or water) and reduces aggregation tendencies of conjugated hydrophobic payloads [1] [6]. Unlike simple alkyl chains, the ether oxygens in PEG form hydrogen bonds with water molecules, creating a hydration shell that contributes to the "stealth" properties of PEGylated conjugates [8] [10]. The compound is typically supplied as a white crystalline solid with >95% purity and requires storage at -20°C to prevent hydrolysis of the NHS ester [5] [6].
Table 1: Structural and Chemical Properties of Propargyl-PEG7-NHS Ester
Property | Specification | Functional Significance |
---|---|---|
CAS Number | 2093152-77-1 | Unique chemical identifier |
Molecular Formula | C₂₂H₃₅NO₁₁ | Elemental composition |
Molecular Weight | 489.51 g/mol | Mass for stoichiometric calculations |
Reactive Group 1 | NHS ester | Amine-reactive for amide bond formation |
Reactive Group 2 | Propargyl | Alkyne for CuAAC click chemistry |
Spacer Arm | PEG7 (7 ethylene glycol units) | Provides hydrophilicity and flexibility |
Spacer Length | ~30.8 Å | Creates spatial separation between conjugated molecules |
Solubility | >50 mg/mL in water, DMSO, DMF | Ensines compatibility with biological systems |
The conceptual foundation for Propargyl-PEG7-NHS ester emerged from three converging technological developments: PEGylation chemistry, click chemistry, and heterobifunctional crosslinker design. PEGylation technology traces its origins to the pioneering work of Frank Davis in the 1970s, who first conjugated PEG to proteins to reduce immunogenicity and extend plasma half-life [10]. Early PEGylation employed simple linear or branched PEG polymers with hydroxyl termini, which limited conjugation efficiency and specificity [8]. The introduction of activated PEG derivatives in the 1980s, particularly NHS-PEGs, represented a significant advancement by enabling directed conjugation to amine groups on biomolecules under physiological conditions [4] [10].
The click chemistry revolution, spearheaded by Sharpless and colleagues in the early 2000s, provided the second critical component [3]. The discovery that copper(I) catalysts dramatically accelerate azide-alkyne cycloadditions (CuAAC) created unprecedented opportunities for specific, high-yielding bioconjugation in complex biological environments [3] [9]. Initial alkyne reagents featured short alkyl spacers (e.g., propargyl-NHS ester with CAS 1174157-65-3), but these often resulted in conjugates with limited solubility and increased aggregation [7] [9]. The integration of PEG spacers between functional groups emerged as an elegant solution in the late 2000s, culminating in reagents like Propargyl-PEG7-NHS ester that combine the specificity of click chemistry with the beneficial properties of PEG [3] [8].
The evolution toward heterobifunctional PEG derivatives with controlled spacer lengths represents the third developmental milestone [8] [10]. First-generation PEG crosslinkers were predominantly homobifunctional (e.g., NHS-PEG-NHS), which caused uncontrolled polymerization [8]. The strategic shift to heterobifunctional PEGs with orthogonal reactive groups enabled sequential, site-specific conjugation [6]. The "7" in PEG7 reflects optimization efforts demonstrating that approximately 28 atoms (7 ethylene glycol units) provide optimal balance between steric flexibility and minimal immunogenicity for most applications [8] [10]. Modern solid-phase synthesis techniques now allow production of monodisperse PEGn reagents (n = 2-24) with pharmaceutical-grade purity [8].
The PEG7 spacer in this compound serves multiple critical functions in bioconjugation and drug delivery applications. Primarily, it functions as a hydrophilicity enhancer, counteracting the hydrophobic character of many drug payloads and conjugation partners [2] [8]. The ethylene oxide units create a hydration sphere through hydrogen bonding with water molecules, significantly improving the solubility of conjugated complexes in aqueous biological environments [8] [10]. This property is particularly valuable for conjugating hydrophobic drug molecules that would otherwise precipitate in physiological conditions [2].
The flexible PEG tether acts as a spatial organizer, positioning conjugated molecules at an optimal distance to minimize steric interference [6] [8]. For antibody-drug conjugates (ADCs), this spatial separation maintains antigen-binding accessibility while ensuring efficient drug release upon internalization [2] [6]. The extended length of the PEG7 spacer (approximately 30.8 Å) provides sufficient distance to prevent the propargyl group from quenching the reactivity of the NHS ester, and vice versa [8]. Molecular dynamics simulations reveal that PEG spacers adopt rapidly interconverting gauche conformations, creating a dynamic "molecular umbrella" around the conjugate [8] [10].
In drug delivery systems, the PEG spacer contributes stealth properties by reducing nonspecific interactions with plasma proteins and minimizing uptake by the reticuloendothelial system (RES) [2] [10]. This prolongs circulation half-life through reduced opsonization and subsequent clearance [10]. Studies comparing PEGn linkers demonstrate that PEG7 represents a "sweet spot" where length provides significant pharmacokinetic benefits without excessive molecular weight that might trigger immune recognition [8] [10]. Additionally, the PEG spacer enhances proteolytic stability by shielding the conjugate from enzymatic degradation, particularly important for peptide-based therapeutics [8].
Table 2: Functional Advantages of PEG7 Spacer in Bioconjugation
Function | Mechanism | Application Benefit |
---|---|---|
Solubilization | Hydrogen bonding with water molecules | Prevents aggregation of hydrophobic payloads in aqueous media |
Steric Optimization | Flexible spatial separation (~30.8 Å) | Maintains bioactivity of conjugated proteins/antibodies |
Pharmacokinetic Enhancement | Reduced RES uptake and protein opsonization | Prolongs systemic circulation half-life |
Shielding Effect | Dynamic conformational mobility | Protects conjugated molecules from enzymatic degradation |
Reduced Immunogenicity | Masking of epitopes and surface charges | Decreases likelihood of immune recognition |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4